![molecular formula C12H8FNO3 B6367725 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% CAS No. 370864-64-5](/img/structure/B6367725.png)
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%
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Overview
Description
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (5-CFHP) is an important organic compound in the field of chemical synthesis. It is a versatile reagent that can be used in a variety of reactions, and its unique properties make it a valuable tool for scientists.
Mechanism of Action
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It has been shown to react with a variety of functional groups, such as alkenes, alkynes, and aryl halides. It is also believed to act as a Lewis acid in coordination chemistry, forming complexes with transition metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% are not well understood. It is believed to be non-toxic and non-carcinogenic, but its long-term effects are not known. It is also not known whether it has any effect on the human body, as it has not been tested in humans.
Advantages and Limitations for Lab Experiments
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also a versatile reagent that can be used in a variety of reactions. However, it is not very stable, and it can be difficult to work with due to its low solubility in most solvents.
Future Directions
There are a number of potential future directions for 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%. One potential direction is to explore its use in the synthesis of other organic compounds, such as peptides and heterocyclic compounds. Another potential direction is to investigate its potential applications in the pharmaceutical industry. Additionally, further research could be done to explore the biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%, as well as its potential toxicity. Finally, further research could be done to explore the potential use of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% in other fields, such as catalysis and coordination chemistry.
Synthesis Methods
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% can be synthesized using a variety of methods. The most common method is the reaction of 4-carboxy-3-fluorophenyl bromide with sodium hydroxide in methanol. This reaction produces 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% in a yield of 95%. The reaction is typically done at room temperature and can be completed in a few hours. Other methods have also been developed, such as the reaction of 4-carboxy-3-fluorophenyl p-toluenesulfonate with sodium hydroxide in methanol.
Scientific Research Applications
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of a variety of organic compounds, such as peptides, carbohydrates, and heterocyclic compounds. 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% is also used in the synthesis of pharmaceuticals and other biologically active compounds.
properties
IUPAC Name |
2-fluoro-4-(6-oxo-1H-pyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-5-7(1-3-9(10)12(16)17)8-2-4-11(15)14-6-8/h1-6H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEWQNWPZJEZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682974 |
Source
|
Record name | 2-Fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
370864-64-5 |
Source
|
Record name | 2-Fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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